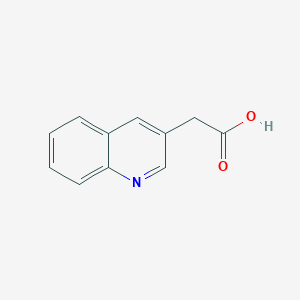

2-(Quinolin-3-YL)acetic acid

説明

Significance of Nitrogen-Containing Heterocyclic Compounds in Drug Discovery

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry and drug discovery, forming the structural basis of a vast array of pharmaceuticals. mdpi.comelsevierpure.com These organic molecules, which feature a ring structure containing at least one nitrogen atom, are widely distributed in nature and are fundamental to the composition of many biologically active substances such as alkaloids, vitamins, and antibiotics. mdpi.com The prevalence of these compounds in drug design is underscored by the fact that approximately 59% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle. openmedicinalchemistryjournal.com

The significance of nitrogen-containing heterocycles lies in their diverse chemical properties and their ability to interact with a wide range of biological targets. wisdomlib.org The presence of the nitrogen atom, along with other heteroatoms like oxygen and sulfur, imparts unique electronic and steric characteristics to the molecule. ijsrtjournal.com These features enable them to form crucial interactions, such as hydrogen bonds, with biological macromolecules like proteins and nucleic acids, which is often a key determinant of their therapeutic effect. mdpi.com The structural and functional diversity of these compounds allows them to serve as versatile scaffolds for the development of new drugs targeting a wide spectrum of diseases, including cancer, infections, and inflammatory conditions. ijsrtjournal.comijpsjournal.com Their adjustable nature, stemming from compact molecular structures with ample functional diversity, makes them highly valuable in the design of novel therapeutic agents. openmedicinalchemistryjournal.com

Quinoline (B57606) as a Privileged Scaffold: Historical Context and Broad Applications

Among the myriad of nitrogen-containing heterocycles, quinoline, a bicyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, holds a special status as a "privileged scaffold" in medicinal chemistry. nih.govtandfonline.comresearchgate.net This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for the design of a wide range of bioactive compounds. nih.gov The quinoline core is a prime example of such a structure, found in numerous natural products and synthetic drugs. ijpsjournal.comresearchgate.net

The history of quinoline in medicine is deeply intertwined with the development of antimalarial drugs. Quinine, an alkaloid isolated from the bark of the Cinchona tree, was the first effective treatment for malaria and features a quinoline core. ijpsjournal.comrsc.org This discovery paved the way for the synthesis of a multitude of quinoline-based antimalarial drugs, including chloroquine (B1663885), mefloquine, and primaquine. ijpsjournal.comrsc.org

Beyond its seminal role in combating malaria, the quinoline scaffold has demonstrated a remarkable breadth of pharmacological activities. orientjchem.org Derivatives of quinoline have been developed as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and anthelmintic agents. orientjchem.orgnih.gov For instance, fluoroquinolones like ciprofloxacin (B1669076) are widely used antibiotics, while camptothecin (B557342) and its derivatives are potent anticancer agents. rsc.org The versatility of the quinoline nucleus allows for structural modifications at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting compounds to achieve desired therapeutic effects. orientjchem.org This adaptability has solidified quinoline's position as a crucial and enduring scaffold in the ongoing quest for new and effective medicines. nih.govtandfonline.com

Specific Focus on 2-(Quinolin-3-YL)acetic acid within Quinoline Chemistry

Within the vast landscape of quinoline chemistry, specific derivatives serve as key building blocks for the synthesis of more complex and biologically active molecules. One such compound is this compound. This molecule features an acetic acid group attached to the 3-position of the quinoline ring system.

While not a drug in itself, this compound is a valuable intermediate in medicinal chemistry. smolecule.com The presence of the carboxylic acid functional group provides a reactive handle for further chemical modifications, allowing for the construction of a diverse library of quinoline derivatives. For example, the carboxylic acid can be converted into amides, esters, and other functional groups, each potentially leading to compounds with distinct biological activities. acs.org

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | nih.govsigmaaldrich.com |

| Molecular Weight | 187.19 g/mol | nih.govsigmaaldrich.com |

| IUPAC Name | 2-quinolin-3-ylacetic acid | nih.gov |

| CAS Number | 21168-40-1 | nih.govchemicalbook.com |

| SMILES | C1=CC=C2C(=C1)C=C(C=N2)CC(=O)O | nih.gov |

| InChI | InChI=1S/C11H9NO2/c13-11(14)6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H,6H2,(H,13,14) | nih.govsigmaaldrich.com |

| InChIKey | GQOJGBVTUSRBPQ-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

Structure

3D Structure

特性

IUPAC Name |

2-quinolin-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOJGBVTUSRBPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345433 | |

| Record name | 2-(QUINOLIN-3-YL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21168-40-1 | |

| Record name | 2-(QUINOLIN-3-YL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Quinolin 3 Yl Acetic Acid and Its Derivatives

Established Synthetic Protocols for Quinoline (B57606) Ring Systems

The formation of the quinoline ring is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable pathways to this bicyclic system. These methods, developed over more than a century, remain relevant in the synthesis of complex quinoline derivatives, including those with acetic acid functionalities at the 3-position.

Friedländer Condensation Reactions

The Friedländer synthesis is a versatile and straightforward method for constructing quinoline rings, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govorganicreactions.org This reaction can be catalyzed by either acids or bases. jk-sci.com The mechanism is believed to proceed through an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring. wikipedia.org

While direct synthesis of 2-(quinolin-3-yl)acetic acid via the Friedländer reaction is not extensively documented, the strategy can be adapted to produce precursors. For instance, the condensation of a 2-aminobenzaldehyde (B1207257) with a β-keto ester, such as ethyl 4-oxobutanoate, could theoretically yield an ethyl 2-(quinolin-3-yl)acetate derivative, which can then be hydrolyzed to the desired acetic acid. The reaction conditions, including the choice of catalyst and solvent, are crucial for optimizing the yield and regioselectivity of the product. nih.gov Innovations in the Friedländer synthesis include the use of various catalysts to improve efficiency and mildness of the reaction conditions. nih.gov

Table 1: Examples of Catalysts Used in Friedländer Synthesis

| Catalyst | Reaction Conditions | Yield (%) | Reference |

| p-Toluene sulphonic acid | Solvent-free, microwave irradiation | High | organic-chemistry.org |

| Molecular iodine | Not specified | High | organic-chemistry.org |

| Nafion | Microwave irradiation | High | organic-chemistry.org |

| Yb(OTf)₃ | Not specified | Very good | Not specified |

| NaHSO₄·SiO₂ | Neat, 70°C, 6h | 90 | nih.gov |

| HClO₄-SiO₂ | CH₃CN, 60°C, 2h | 96 | nih.gov |

| P₂O₅/SiO₂ | Solvent-free, 80°C, 15 min | 93 | nih.gov |

This table represents general findings for Friedländer synthesis of various quinolines and not specifically for this compound.

Skraup Synthesis and its Modifications

The Skraup synthesis is one of the oldest and most well-known methods for preparing quinolines. wikipedia.org The classic reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. organic-chemistry.orgwikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the quinoline ring. iipseries.orgpharmaguideline.com

The harsh conditions of the traditional Skraup reaction, which is often violently exothermic, have led to the development of several modifications. nih.gov These include the use of milder oxidizing agents and alternative reaction media to control the reaction rate and improve yields. Applying the Skraup synthesis to an aniline with a substituent that can be later converted to an acetic acid group at the meta-position is a potential, though challenging, route to this compound. The regioselectivity of the cyclization can be an issue with substituted anilines. nih.gov

Doebner-Von Miller and Related Reactions

The Doebner-von Miller reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol. iipseries.orgnih.govwikipedia.org This method allows for the synthesis of a wider range of substituted quinolines. nih.gov The reaction is typically catalyzed by strong acids. iipseries.org A related method, the Doebner reaction, involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. iipseries.orgnih.gov

The synthesis of this compound using the Doebner-von Miller approach could potentially involve the reaction of an aniline with an appropriate α,β-unsaturated dicarbonyl compound that would lead to the desired substitution pattern. However, controlling the regioselectivity and avoiding polymerization of the unsaturated carbonyl compound can be challenging. nih.gov

Pfitzinger Reaction for Quinoline Carboxylic Acids

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. pharmaguideline.comwikipedia.org The reaction involves the base-catalyzed opening of the isatin ring to form an α-keto-anilinoacetic acid, which then condenses with the carbonyl compound and cyclizes to form the quinoline-4-carboxylic acid. wikipedia.org

While the Pfitzinger reaction classically yields quinoline-4-carboxylic acids, modifications and the appropriate choice of carbonyl reactant could potentially lead to precursors of this compound. For example, using a reactant that introduces the desired side chain at the 3-position would be a key step. The resulting carboxylic acid at the 4-position could then be removed or transformed in subsequent synthetic steps.

Other Relevant Name Reactions for Quinoline Scaffolds

Several other named reactions are valuable for the synthesis of the quinoline core and could be adapted for the preparation of this compound.

The Combes quinoline synthesis involves the acid-catalyzed cyclization of a β-aminoenone, which is formed from the condensation of an aniline with a 1,3-dicarbonyl compound. pharmaguideline.com This method is particularly useful for the synthesis of 2,4-disubstituted quinolines. iipseries.org

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines, which can be further modified. wikipedia.org The reaction starts with the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization. wikipedia.orgablelab.eu The resulting 4-hydroxy-3-carboalkoxyquinoline can be hydrolyzed and decarboxylated. wikipedia.org This reaction is a plausible route to precursors of this compound, for instance, by starting with an appropriately substituted aniline that could lead to the desired acetic acid side chain at the 3-position after further synthetic manipulations.

The Conrad-Limpach-Knorr synthesis provides access to 2- and 4-quinolones from the reaction of anilines with β-ketoesters. pharmaguideline.com The reaction conditions determine whether the 2- or 4-quinolone is the major product.

Green Chemistry Approaches in the Synthesis of Quinoline Acetic Acid Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including quinolines, to reduce the environmental impact of chemical processes. These approaches focus on the use of alternative energy sources, environmentally benign solvents, and catalyst-free conditions.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions. ablelab.eu The Gould-Jacobs reaction, for example, has been shown to be significantly accelerated under microwave irradiation, improving yields and shortening reaction times from hours to minutes. ablelab.eu Microwave heating has also been successfully applied to the Skraup synthesis and various Friedländer annulations. organic-chemistry.orgiipseries.org

Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to enhance chemical reactivity. This method can lead to shorter reaction times and improved yields in the synthesis of quinoline derivatives. nih.gov For instance, a one-pot, three-component synthesis of 2-substituted quinolines has been reported under ultrasound irradiation in water, using SnCl₂·2H₂O as a catalyst. nih.gov

The use of ionic liquids as reaction media offers several advantages, including low vapor pressure, thermal stability, and the potential for catalyst recycling. iipseries.org Ionic liquids have been employed in the Skraup reaction under microwave conditions and in the Doebner reaction, demonstrating their potential to facilitate cleaner synthetic processes. nih.gov

Catalyst-free and solvent-free reaction conditions represent an ideal green synthetic strategy. Several catalyst-free methods for the synthesis of quinolines have been reported, often under thermal or microwave conditions. organic-chemistry.org These methods minimize waste and avoid the use of potentially toxic and expensive catalysts.

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Quinolines

| Reaction | Conventional Method | Green Method | Advantages of Green Method | Reference |

| Gould-Jacobs | Refluxing for several hours, often low yield | Microwave heating (250-300°C) for minutes | Dramatically reduced reaction time, improved yields | ablelab.eu |

| Skraup Synthesis | Harsh acidic conditions, often violent | Microwave irradiation in ionic liquid | Milder conditions, better control | iipseries.orgnih.gov |

| Friedländer Annulation | Conventional heating with various catalysts | Microwave irradiation, solvent-free | Reduced reaction time, avoids hazardous solvents | organic-chemistry.org |

| Doebner Reaction | Long reaction times, low yields | Ionic liquid medium | Potentially higher yields and shorter times | nih.gov |

| General Quinoline Synthesis | Various | Ultrasound-assisted, water as solvent | Use of benign solvent, rapid reaction | nih.gov |

This table provides a general comparison for the synthesis of various quinoline derivatives.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of quinoline derivatives. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating.

The Friedländer annulation, a classic method for quinoline synthesis involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is particularly amenable to microwave assistance. For the synthesis of precursors to this compound, such as 3-substituted quinolines, MAOS offers a significant advantage. For instance, the reaction of 2-aminoaryl ketones with α-methylene ketones can be efficiently carried out under solvent-free conditions or in the presence of a solid support like acidic alumina, catalyzed by reagents such as 3-(N-morpholino)propanesulfonic acid (MOPS) nih.govbenthamdirect.com.

A notable application of MAOS is in the synthesis of 2-chloroquinoline-3-carbaldehydes, which are versatile intermediates for this compound. Microwave irradiation of 2-chloro-3-formylquinolines with acetic acid and sodium acetate (B1210297) affords 2-oxo-1,2-dihydro-quinoline-3-carbaldehydes in a highly efficient manner rsc.org. Furthermore, the synthesis of quinoline-based dihydropyridopyrimidine and dihydropyrazolopyridine hybrids through a one-pot, three-component reaction is significantly accelerated by microwave irradiation, proceeding in minutes with high yields acs.org.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Quinoline Derivatives

| Reaction | Conventional Method | Microwave-Assisted Method | Yield (%) | Reference |

|---|---|---|---|---|

| Friedländer Synthesis of Substituted Quinolines | Reflux in ethanol | Solvent-free, MOPS/Al2O3 catalyst | High | nih.govbenthamdirect.com |

| Synthesis of 2-oxo-1,2-dihydro-quinoline-3-carbaldehydes | Reflux with AcOH | 320 W MWI | Good | rsc.org |

| Three-component synthesis of quinoline hybrids | Conventional heating | 8-20 min at 125-135 °C | High | acs.org |

Ultrasound-Assisted Synthesis Techniques

Ultrasound irradiation provides an alternative energy source for promoting chemical reactions through the phenomenon of acoustic cavitation. This technique has been successfully applied to the synthesis of quinoline derivatives, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods.

The synthesis of 2-substituted quinolines has been achieved via a one-pot, three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate in water under ultrasound irradiation, using SnCl2·2H2O as a precatalyst nih.govresearchgate.net. This method is notable for its use of an environmentally benign solvent and its operational simplicity.

Furthermore, the use of basic ionic liquids in aqueous media under ultrasonic irradiation has been shown to efficiently catalyze the condensation of isatin with ketones to produce quinolines nih.govresearchgate.net. This approach is advantageous as it can be performed at room temperature and avoids the formation of byproducts from side reactions like aldol condensation. The synthesis of piperidinyl-quinoline acylhydrazones, which are structurally related to derivatives of this compound, is also significantly accelerated by ultrasound, reducing reaction times from 15-45 minutes with conventional heating to just 4-6 minutes mdpi.com.

Table 2: Efficacy of Ultrasound-Assisted Synthesis of Quinoline Derivatives

| Reaction | Catalyst/Medium | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 3-component synthesis of 2-substituted quinolines | SnCl2·2H2O / Water | Rapid | Good | nih.govresearchgate.net |

| Condensation of isatin and ketones | Basic ionic liquid / Water | Shorter than conventional | High | nih.govresearchgate.net |

| Synthesis of piperidinyl-quinoline acylhydrazones | Acetic acid / Ethanol | 4-6 min | Excellent | mdpi.com |

Solvent-Free and Environmentally Benign Reaction Conditions

The development of solvent-free and environmentally benign reaction conditions is a cornerstone of green chemistry, aiming to reduce waste and the use of hazardous substances. Several methodologies for quinoline synthesis have been adapted to these principles, often with improved efficiency.

The Friedländer synthesis of quinolines can be effectively conducted under solvent-free conditions using a variety of catalysts. For example, BiCl3 has been used to promote the reaction between o-aminoaryl ketones or aldehydes and α-methylene ketones with excellent yields eurekaselect.com. Similarly, reusable catalysts like 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) have proven highly efficient for this transformation under solvent-free conditions, with the added benefit of easy catalyst recovery and reuse mdpi.com.

Solid acid catalysts, such as P2O5/SiO2, have also been employed for the solvent-free Friedländer hetero-annulation, providing poly-substituted quinolines at moderate temperatures researchgate.net. Furthermore, Brønsted acid functionalized g-C3N4 has been identified as a promising metal-free heterogeneous catalyst that can maximize quinoline yield under solvent-free conditions nih.gov. The use of recyclable catalysts like FeCl3·6H2O in water also presents a simple, efficient, and environmentally friendly protocol for quinoline synthesis tandfonline.com.

Table 3: Performance of Catalysts in Solvent-Free Quinoline Synthesis

| Catalyst | Reaction Conditions | Yield (%) | Recyclability | Reference |

|---|---|---|---|---|

| BiCl3 | Thermal heating | Excellent | Not specified | eurekaselect.com |

| 1,3-disulfonic acid imidazolium hydrogen sulfate | 70 °C | Excellent | High | mdpi.com |

| P2O5/SiO2 | 80 °C | 93 | Not specified | researchgate.net |

| g-C3N4-(CH2)3-SO3H | 100 °C | 97 | Up to 6 cycles | nih.gov |

| FeCl3·6H2O | Water | Good to Excellent | Up to 5 cycles | tandfonline.com |

Application of Nanocatalysis in Quinoline Synthesis

Nanocatalysts offer unique advantages in organic synthesis due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. Various nanocatalysts have been developed and successfully applied to the synthesis of quinoline derivatives, providing efficient and green alternatives to traditional catalysts.

Magnetic nanoparticles (MNPs) functionalized with acidic groups have been widely used. For instance, Fe3O4 nanoparticles coated with silica (B1680970) and functionalized with sulfonic acid groups serve as efficient and reusable catalysts for the Friedländer synthesis of quinolines under solvent-free conditions nih.gov. These magnetic catalysts can be easily separated from the reaction mixture using an external magnet, simplifying the workup procedure. Similarly, ionically tagged magnetic nanoparticles with urea (B33335) linkers have been employed for the preparation of 2-aryl-quinoline-4-carboxylic acids acs.org.

Other metal oxide nanoparticles, such as nano-CuO, have been used to catalyze the synthesis of quinoline-2,3-dicarboxylates from 2-aminoacetophenones and dimethylacetylenedicarboxylate rsc.org. Zinc oxide (ZnO) nanoparticles have also been shown to be effective for the synthesis of highly functionalized quinoline derivatives nih.gov. The use of nanocatalysts often allows for milder reaction conditions, shorter reaction times, and high product yields, aligning with the principles of green chemistry acs.org.

Table 4: Examples of Nanocatalysts in Quinoline Synthesis

| Nanocatalyst | Reaction Type | Key Advantages | Yield (%) | Reference |

|---|---|---|---|---|

| Fe3O4@SiO2-Sulfonic Acid | Friedländer Synthesis | Magnetically separable, reusable | 85-96 | nih.govrsc.org |

| Fe3O4@Urea-Thiazole Sulfonic Acid | Synthesis of 2-aryl-quinoline-4-carboxylic acids | Magnetically separable, reusable | 80-89 | acs.org |

| Nano-CuO | Synthesis of quinoline-2,3-dicarboxylates | High efficiency | 80-94 | rsc.org |

| ZnO Nanoparticles | Synthesis of functionalized quinolines | Environmentally benign | Moderate to good | nih.gov |

Photocatalytic Methods for Quinoline Derivative Formation

Visible-light photocatalysis has emerged as a sustainable and powerful strategy in organic synthesis, utilizing light as a clean energy source to drive chemical transformations under mild conditions. This approach has been successfully applied to the synthesis of quinoline derivatives through various reaction pathways.

One notable application is the direct C-H functionalization of quinoline systems. For example, 4-substituted hydroxyalkyl quinolines have been synthesized by treating quinoline with alkyl carboxylic acids in the presence of an iron(III) chloride-phenanthroline complex under blue LED light irradiation mdpi.comresearchgate.net. This method provides a cleaner alternative to conventional heating for alkylation reactions.

Furthermore, visible-light-induced radical tandem annulation of 1,7-diynes has been developed to assemble functionalized quinolin-2(1H)-ones benthamdirect.com. This photocatalytic approach allows for the construction of complex quinoline cores from relatively simple starting materials. The synthesis of quinolines can also be achieved through visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols and secondary alcohols using an organic photocatalyst organic-chemistry.org. These methods highlight the potential of photocatalysis to forge the quinoline nucleus under environmentally friendly conditions rsc.org.

Table 5: Overview of Photocatalytic Methods for Quinoline Synthesis

| Reaction Type | Photocatalyst/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| C-H Hydroxyalkylation | Iron(III) chloride-phenanthroline complex / Blue LED | 4-Hydroxyalkyl quinolines | Cleaner alternative to heating | mdpi.comresearchgate.net |

| Radical Tandem Annulation | fac-Ir(ppy)3 / Blue LED | Functionalized quinolin-2(1H)-ones | Construction of complex cores | benthamdirect.com |

| Oxidative Cyclization | Organic photocatalyst / Visible light | Substituted quinolines | Metal-free conditions | organic-chemistry.org |

| C-H Functionalization | Eosin Y and KI / Visible light | 3-Arylated quinoxalin-2(1H)-ones | High selectivity without directing group | rsc.org |

Molecular Hybridization Strategies Involving the Quinoline Acetic Acid Moiety

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds into a single molecule. This approach aims to create new chemical entities with improved affinity, efficacy, and safety profiles, or with a dual mode of action. The this compound scaffold is an attractive component for molecular hybridization due to the diverse biological activities associated with the quinoline nucleus.

Hybrid molecules can be designed by linking the this compound moiety to other heterocyclic systems known for their pharmacological properties. For example, quinoline-imidazole and quinoline-sulfonamide hybrids have been synthesized and investigated for their potential anticancer activities nih.govnih.gov. The synthesis of such hybrids often involves multi-step reaction sequences, where the this compound core is first functionalized to allow for coupling with the second pharmacophore.

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition, has been employed as an efficient method for creating quinoline hybrids frontiersin.org. This approach allows for the reliable and specific formation of a triazole linker between the quinoline scaffold and another molecule of interest. The development of quinoline-based hybrids is a burgeoning area of research, with the potential to yield novel therapeutic agents for a variety of diseases ijpsjournal.comresearchgate.net.

Optimization of Synthetic Pathways for Academic Research Objectives

The optimization of synthetic pathways is a critical aspect of academic research, aiming to develop efficient, cost-effective, and sustainable methods for the preparation of target molecules. For the synthesis of this compound and its derivatives, research efforts are often directed towards improving classical methods or developing novel multi-component reactions.

The optimization of the Doebner-von Miller reaction, a classical method for synthesizing quinoline-3-carboxylic acids, is a relevant area of study. Research has focused on modifying reaction conditions, such as the choice of acid catalyst and solvent, to improve yields and substrate scope, particularly for anilines bearing electron-withdrawing groups researchgate.net.

Multi-component reactions (MCRs) offer a highly efficient approach to complex molecules in a single step, and their optimization is a key research objective. For quinoline synthesis, this involves screening catalysts, solvents, and reaction conditions to maximize yields and minimize reaction times rsc.orgijpsjournal.com. For instance, the development of green synthetic methods, such as performing reactions in water or under solvent-free conditions, is a major focus acs.orgresearchgate.net. A comparative study of different green synthetic approaches, such as microwave versus ultrasound-assisted synthesis, can provide valuable insights for selecting the most appropriate method for a particular synthetic target within the this compound family benthamdirect.comrsc.org.

Pharmacological and Biological Activities of 2 Quinolin 3 Yl Acetic Acid Derivatives

Anticancer and Antiproliferative Activities

Derivatives of 2-(quinolin-3-yl)acetic acid have shown considerable promise as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. nih.govresearchgate.netnih.gov The versatility of the quinoline (B57606) ring allows for molecular modifications that can enhance the potency and selectivity of these compounds. neuroquantology.comnih.gov

For instance, a series of novel quinoline derivatives of ursolic acid demonstrated significant in vitro antiproliferative activities against MDA-MB-231, HeLa, and SMMC-7721 cancer cell lines. nih.gov One compound in this series, 4d, was particularly potent, with IC₅₀ values of 0.12 ± 0.01, 0.08 ± 0.01, and 0.34 ± 0.03 μM against these cell lines, respectively. nih.gov Similarly, other studies have reported on quinoline-based derivatives with potent cytotoxic activities against various cancer cell lines, including those of the lung, colon, breast, and ovaries. researchgate.netnih.govfarmaceut.org

Table 1: Anticancer and Antiproliferative Activities of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Ursolic acid derivative with quinoline moiety (4d) | MDA-MB-231, HeLa, SMMC-7721 | Potent antiproliferative activity with IC₅₀ values of 0.12, 0.08, and 0.34 μM, respectively. | nih.gov |

| Combretastatin (B1194345) A-4 quinoline derivative (12c) | MCF-7, HL-60, HCT-116, HeLa | Significant antiproliferative activity with IC₅₀ ranging from 0.010 to 0.042 µM. | nih.gov |

| 2-oxoquinoline derivative (9e) | MCF-7 | Potent cytotoxicity with an IC₅₀ value of 1.32 μM. | acs.org |

| IND-2 (4-chloro-2-methylpyrimido[1″,2″:1,5]pyrazolo[3,4-b]quinolone) | PC-3, DU-145 | Significantly inhibited proliferation with IC₅₀ values of 3 µM and 3.5 µM, respectively. | nih.gov |

| Amino-quinoline-5,8-dione derivative (7d) | HeLaS3 | Selectively inhibited cancer cell proliferation. | nih.gov |

Molecular Mechanisms of Action in Cancer Cell Lines

The anticancer effects of this compound derivatives are attributed to their ability to interfere with multiple cellular processes that are critical for cancer cell survival and proliferation. These mechanisms include direct interaction with DNA, induction of cellular stress, and inhibition of key enzymes and proteins involved in cell division and signaling.

Certain quinoline derivatives exert their anticancer effects by interacting with DNA, thereby impairing its synthesis and function. This interaction can occur through intercalation, where the planar quinoline ring structure inserts itself between the base pairs of the DNA double helix. srce.hr This intercalation can disrupt the normal functioning of enzymes like topoisomerase II, which is essential for DNA replication and repair. srce.hr

Some quinoline-based compounds have been designed as DNA methyltransferase (DNMT) inhibitors. For example, novel quinoline analogues have been shown to inhibit DNMTs, with some exhibiting potent antiproliferative activity against various cancer cell lines, including leukemia and solid tumors. mdpi.com The inhibition of DNMTs can lead to the re-expression of tumor suppressor genes that were silenced by hypermethylation, a common epigenetic alteration in cancer.

Another key mechanism by which this compound derivatives can induce cancer cell death is through the generation of reactive oxygen species (ROS), leading to oxidative stress. nih.govnih.gov While cancer cells often have elevated levels of ROS, they also have enhanced antioxidant systems to cope with this stress. nih.gov Chemotherapeutic agents that further increase ROS levels can overwhelm these antioxidant defenses, causing significant cellular damage and triggering apoptosis. nih.gov

For instance, the quinoline derivative IND-2 has been shown to induce oxidative stress in prostate cancer cells. nih.gov Similarly, certain amino-quinoline-5,8-dione derivatives have been found to increase intracellular ROS levels in both drug-sensitive and multidrug-resistant cancer cell lines, leading to significant cytotoxicity. nih.gov This induction of oxidative stress represents a promising strategy for selectively targeting cancer cells. nih.gov

Protein kinases are crucial regulators of many cellular processes, including cell growth, proliferation, and survival. The aberrant activity of certain protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Derivatives of this compound have been developed as inhibitors of several key protein kinases.

Aurora Kinases (AURKA/B): Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. sci-hub.seresearchgate.net Their overexpression is implicated in the development of various cancers. researchgate.net Several quinoline-based compounds have been identified as potent inhibitors of Aurora kinases, inducing growth inhibition and apoptosis in tumor cells. researchgate.nettandfonline.comnih.gov

Mitogen-Activated Protein Kinase (MAPK): The MAPK signaling pathway is frequently dysregulated in cancer, promoting cell proliferation and survival. Some 2-oxoquinoline derivatives have been shown to induce apoptosis in colon cancer cells through the activation of the JNK branch of the MAPK pathway. spandidos-publications.com

Inhibition of other kinases, such as epidermal growth factor receptor (EGFR), has also been reported for quinoline derivatives. acs.org One such derivative exhibited potent EGFR inhibition with an IC₅₀ value of 16.89 nM. acs.org

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of tubulin polymerization dynamics is a well-established anticancer strategy that leads to mitotic arrest and apoptosis. nih.gov Several quinoline derivatives have been designed as tubulin polymerization inhibitors, often targeting the colchicine-binding site. nih.govnih.govpolyu.edu.hk

A series of quinoline derivatives of combretastatin A-4, a known tubulin inhibitor, demonstrated significant antiproliferative activities. nih.gov The most potent compound in this series was found to inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis. nih.gov Other studies have also identified novel quinoline-based compounds that disrupt the microtubule network and inhibit tubulin polymerization. polyu.edu.hkrsc.org

The culmination of the aforementioned molecular mechanisms is often cell cycle arrest and the induction of apoptosis (programmed cell death). By interfering with DNA synthesis, inducing oxidative stress, or inhibiting key proteins, this compound derivatives can halt the progression of the cell cycle at various checkpoints, such as the G2/M or S phase. researchgate.netresearchgate.netmdpi.com

This cell cycle arrest is frequently followed by the activation of apoptotic pathways. For example, some quinoline derivatives have been shown to induce apoptosis through a mitochondrial-dependent pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases. nih.govnih.govspandidos-publications.com The ability of these compounds to induce apoptosis is a critical aspect of their anticancer activity. researchgate.netmdpi.com

Furthermore, some quinoline derivatives have demonstrated the potential to inhibit angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. researchgate.netsemanticscholar.org By inhibiting key signaling pathways involved in angiogenesis, such as the VEGFR-2 pathway, these compounds can help to starve tumors of the nutrients and oxygen they need to grow. semanticscholar.org

Efficacy against Multidrug Resistance in Cancer

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp) and ABCG2, which reduce intracellular drug concentrations. nih.govnih.gov While research specifically on this compound derivatives for overcoming MDR is limited, studies on the broader class of quinoline derivatives have shown promising results. These findings suggest a potential avenue for developing this compound-based compounds as agents to circumvent drug resistance in cancer.

One study reported on the antitumor potential of a quinoline derivative, 2-(2-Methyl-quinolin-4ylamino)-N-phenyl acetamide (B32628) (S4). This compound was shown to selectively kill doxorubicin-resistant T-lymphoblastic leukemia cells (CEM/ADR 5000) in a concentration-dependent manner. nih.gov The mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS). nih.gov In another significant finding, a polycyclic quinoline derivative, IND-2 (4-chloro-2-methyl pyrimido[1”,2”:1,5]pyrazolo[3,4-b]quinoline), was found to be a poor substrate for the ABCB1 and ABCG2 transporters. nih.gov This characteristic allows it to bypass the common mechanisms of MDR, showing potent cytotoxic activity against resistant colon carcinoma cells. nih.gov

Furthermore, research into 6-substituted 2-(9-methoxy-11-oxoindeno[1,2-c]quinolin-6(2H)-yl)acetic acid derivatives has indicated their potential as anti-cancer agents by inducing DNA damage, cell cycle arrest, and apoptosis. orientjchem.orgorientjchem.org These examples from the wider quinoline family underscore the potential of the quinoline scaffold in developing novel therapeutics to combat multidrug-resistant cancers. nih.govnih.gov

Table 1: Efficacy of Quinoline Derivatives Against Multidrug-Resistant Cancer Cells

| Compound | Cancer Cell Line | Resistance Mechanism | Observed Effect | Reference |

|---|---|---|---|---|

| 2-(2-Methyl-quinolin-4ylamino)-N-phenyl acetamide (S4) | CEM/ADR 5000 (T-lymphoblastic leukemia) | Doxorubicin-resistant | Concentration-dependent apoptosis via ROS generation | nih.gov |

| IND-2 | S1-MI-80 (Colon carcinoma), HEK293 (overexpressing ABCB1/ABCG2) | Not a substrate for ABCB1 or ABCG2 transporters | Potent cytotoxicity, circumvents MDR | nih.gov |

Antiviral Activities

Derivatives of this compound have emerged as a significant class of antiviral agents, particularly for their novel mechanism of action against the Human Immunodeficiency Virus Type 1 (HIV-1). harvard.edunih.govnih.gov Their activity is not directed at the viral enzymes targeted by most existing antiretroviral therapies but at a crucial protein-protein interaction involving the viral integrase enzyme. cambridge.orgnih.gov

HIV-1 Integrase (IN) Allosteric Inhibition by 2-(Quinolin-3-YL)acetic acids (LEDGINs)

A rationally designed series of this compound derivatives, now widely known as LEDGINs, function as potent, allosteric inhibitors of HIV-1 integrase (IN). harvard.edunih.govnih.gov Unlike clinical integrase strand transfer inhibitors (INSTIs) such as raltegravir (B610414) that target the enzyme's catalytic active site, LEDGINs bind to a distinct, non-catalytic pocket on the integrase's catalytic core domain (CCD). cambridge.orgnih.govasm.org This binding site is located at the dimer interface and is the same pocket where the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75) binds. harvard.edunih.gov

The interaction between HIV-1 integrase and LEDGF/p75 is critical for viral replication, as LEDGF/p75 tethers the viral pre-integration complex to the host cell's chromatin, guiding the integration of viral DNA into the host genome. nih.govnih.gov By occupying this pocket, LEDGINs physically block the IN-LEDGF/p75 interaction. harvard.eduasm.org This allosteric inhibition has several consequences:

It prevents the proper tethering of the virus to host chromatin. tandfonline.com

It stabilizes an inactive multimeric state of integrase, which blocks the formation of the stable synaptic complex between the enzyme and viral DNA. harvard.edunih.gov

It indirectly impairs the catalytic activity of the integrase enzyme. asm.org

A key advantage of this mechanism is the lack of cross-resistance with active site inhibitors, defining LEDGINs as a genuinely distinct class of allosteric HIV-1 integrase inhibitors. nih.govasm.org

Impact on Viral Replication and Particle Maturation

The mechanism of action for this compound derivatives is multimodal, extending beyond the early-stage inhibition of integration. harvard.edunih.gov While they inhibit the IN-LEDGF/p75 interaction during the early phase, their most significant antiviral effect is unexpectedly exerted during the late phase of the HIV-1 replication cycle. cambridge.orgnih.gov

LEDGINs promote an aberrant multimerization of integrase within the virus-producing cell. cambridge.orgnih.gov This compound-induced multimerization interferes with the proper assembly and maturation of the viral core. cambridge.orgnih.gov Consequently, the progeny virions produced in the presence of LEDGINs are defective and non-infectious. asm.orgnih.gov These immature particles show impaired reverse transcription and integration capabilities upon entering a new target cell, effectively halting the spread of the infection. cambridge.orgnih.gov This dual-phase activity—inhibiting integration and disrupting maturation—makes LEDGINs a particularly potent and promising class of antiretroviral compounds. nih.gov

Antimicrobial Activities

The quinoline nucleus is a well-established pharmacophore in antimicrobial drug discovery, forming the backbone of many synthetic antibiotics. mdpi.combiointerfaceresearch.com Derivatives of this compound contribute to this legacy, with various synthesized analogues demonstrating notable antibacterial properties against a range of pathogens. researchgate.netcore.ac.uk

Antibacterial Spectrum and Potency

Derivatives of this compound and related quinoline structures have shown a broad spectrum of antibacterial activity, with particular efficacy against Gram-positive bacteria. core.ac.uknih.gov Research has demonstrated that these compounds can be effective even against multidrug-resistant strains that pose significant public health threats. nih.gov

For instance, a study on nicotinamide (B372718) and aldehyde derivatives of this compound reported activity against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 32 µg/mL. researchgate.net Another series of N-((2-(piperazin-1-yl) quinolin-3-yl)methyl)aniline derivatives also displayed good to excellent potency against various bacterial and fungal strains. core.ac.uk Specifically, certain compounds in this series showed potent activity against the Gram-negative bacterium Escherichia coli (MIC 62.5 µg/mL) and the Gram-positive bacterium Streptococcus pyogenes (MIC 100 µg/mL). core.ac.uk

Table 2: Antibacterial Activity of Selected this compound and Related Derivatives

| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Nicotinamide derivative 9B | Staphylococcus aureus | 32 | researchgate.net |

| Bacillus subtilis | 32 | researchgate.net | |

| Aldehyde derivative 13C | Staphylococcus aureus | 32 | researchgate.net |

| Bacillus subtilis | 32 | researchgate.net | |

| N-((2-(piperazin-1-yl) quinolin-3-yl)methyl)aniline (6F, 6I) | Escherichia coli | 62.5 | core.ac.uk |

| N-((2-(piperazin-1-yl) quinolin-3-yl)methyl)aniline (6F, 6H, 6L) | Streptococcus pyogenes | 100 | core.ac.uk |

Inhibition of DNA Gyrase and Topoisomerase IV

The primary antibacterial mechanism for the quinolone class of compounds is the inhibition of essential bacterial enzymes, specifically DNA gyrase (also known as topoisomerase II) and topoisomerase IV. nih.govnih.gov These enzymes are critical for bacterial DNA replication, recombination, and repair. DNA gyrase introduces negative supercoils into DNA, a process necessary for initiating replication, while topoisomerase IV is crucial for decatenating newly replicated chromosomes, allowing them to segregate into daughter cells.

By targeting these enzymes, quinoline derivatives block fundamental cellular processes, leading to bacterial cell death. nih.gov Molecular docking studies and enzymatic assays have confirmed that various quinoline derivatives, including quinoline-3-carbonitriles and 2-phenyl quinoline hydrazides, effectively bind to and inhibit DNA gyrase. nih.govmedcraveonline.comacs.org This established mechanism of action for the quinoline scaffold is the basis for the antibacterial effects observed in this compound derivatives and related compounds. nih.gov

Efficacy against Multidrug-Resistant Bacterial Strains

The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Research into quinoline derivatives has revealed their potential to combat these resilient pathogens. nih.gov Specifically, certain derivatives of this compound have been evaluated for their antibacterial properties.

Studies have shown that nicotinamide and aldehyde derivatives of this compound exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. researchgate.net For instance, the nicotinamide derivative 9B demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against both S. aureus and B. subtilis. researchgate.net Similarly, the aldehyde derivatives 13C and 13D also showed bacterial resistance at an MIC of 32 µg/mL against the same strains. researchgate.net Other related derivatives, 9C and 9D, displayed antibacterial resistance at 64 µg/mL against Gram-positive bacteria. researchgate.net While these studies provide valuable insights, the broader spectrum of activity against a wide range of MDR strains for this specific class of quinoline derivatives is an area of ongoing research. The development of quinoline compounds is seen as a promising avenue for creating a new class of antibiotics to combat Gram-positive drug-resistant bacteria. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Nicotinamide derivative 9B | Staphylococcus aureus | 32 |

| Nicotinamide derivative 9B | Bacillus subtilis | 32 |

| Aldehyde derivative 13C | Staphylococcus aureus | 32 |

| Aldehyde derivative 13D | Bacillus subtilis | 32 |

| Derivative 9C | Gram-positive bacteria | 64 |

| Derivative 9D | Gram-positive bacteria | 64 |

Antifungal Potential

Fungal infections, particularly those caused by resistant strains, are a growing concern in clinical practice. Quinoline derivatives have demonstrated notable antifungal activity against a variety of pathogenic fungi. core.ac.ukresearchgate.net Modifications at positions C-2, C-4, and C-6 of the quinoline nucleus have been explored to develop compounds with antifungal properties. core.ac.uk

One study highlighted the selective anti-dermatophytic action of compound 5, with a geometric mean (GM) MIC of 19.14 μg/ml. core.ac.uk In contrast, compounds 2 and 3 were active against Candida species, with GM MICs of 50 μg/ml and 47.19 μg/ml, respectively. core.ac.uk Further research into fluorinated quinoline analogs also revealed good antifungal activity. researchgate.net For example, compounds 2b, 2e, 2f, 2k, and 2n showed over 80% activity against Sclerotinia sclerotiorum at a concentration of 50 μg/mL. researchgate.net

Table 2: Antifungal Activity of Quinoline Derivatives

| Compound | Fungal Strain/Group | Activity |

|---|---|---|

| Compound 5 | Dermatophytes | GM MIC = 19.14 µg/ml |

| Compound 2 | Candida spp. | GM MIC = 50 µg/ml |

| Compound 3 | Candida spp. | GM MIC = 47.19 µg/ml |

| Compound 2b | Sclerotinia sclerotiorum | >80% at 50 µg/mL |

| Compound 2e | Sclerotinia sclerotiorum | >80% at 50 µg/mL |

| Compound 2f | Sclerotinia sclerotiorum | >80% at 50 µg/mL |

| Compound 2k | Sclerotinia sclerotiorum | >80% at 50 µg/mL |

| Compound 2n | Sclerotinia sclerotiorum | >80% at 50 µg/mL |

| Compound 2g | Rhizoctonia solani | 80.8% at 50 µg/mL |

Antiprotozoal and Antileishmanial Effects

Protozoal diseases, including leishmaniasis, affect millions of people worldwide, and the current treatments are often limited by toxicity and resistance. Quinoline-containing compounds have long been investigated for their antiparasitic properties. nih.govmdpi.com

Several studies have focused on the synthesis and evaluation of quinoline derivatives against Leishmania species. nih.govmdpi.com One novel quinoline derivative, QuinDer1, was found to be highly effective against Leishmania amazonensis amastigotes with an IC50 of 0.0911 μM, making it 139 times more active than the reference drug miltefosine. nih.gov Another study showed that compound 3b was 8.3-fold more active than pentavalent antimony against Leishmania chagasi-infected macrophages, with an IC50 of 3.55 µg/ml. mdpi.com The mechanism of action for some of these compounds involves inducing mitochondrial oxidative stress in the parasite. nih.gov Ultrastructural studies of promastigotes treated with compound 3b revealed enlarged mitochondria with matrix swelling. mdpi.com

Table 3: Antileishmanial Activity of Quinoline Derivatives

| Compound | Leishmania Species | Activity Metric | Value |

|---|---|---|---|

| QuinDer1 | L. amazonensis (amastigotes) | IC50 | 0.0911 µM |

| Miltefosine (reference) | L. amazonensis (amastigotes) | IC50 | 12.7 µM |

| Compound 3b | L. chagasi (infected macrophages) | IC50 | 3.55 µg/ml |

| Pentavalent antimony (reference) | L. chagasi (infected macrophages) | IC50 | 29.55 µg/ml |

| Compound 15i | L. donovani (promastigote) | IC50 | 5.42 µM |

| Compound 15i | L. donovani (amastigote) | IC50 | 3.75 µM |

Antimalarial Efficacy and Mechanisms

The quinoline core is central to some of the most important antimalarial drugs, such as chloroquine (B1663885) and quinine. researchgate.net Research continues to explore new quinoline derivatives to overcome the challenge of drug resistance in Plasmodium parasites.

The primary mechanism of action for many quinoline antimalarials is the interference with hemoglobin digestion in the parasite's food vacuole. researchgate.net These drugs are thought to inhibit the polymerization of heme, leading to the accumulation of this toxic substance and subsequent parasite death. researchgate.net Some quinoline derivatives may have alternative sites of action. researchgate.net For instance, a quinoline-4-carboxamide derivative was found to inhibit translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the parasite. In one study, a series of quinoline-pyrazolopyridine hybrids were synthesized and screened for their antimalarial activity, with compound 5p showing considerable potency both in vitro and in vivo.

Anti-inflammatory and Immunomodulatory Effects

Beyond their antimicrobial activities, quinoline derivatives have also been investigated for their effects on the immune system. Certain quinoline-3-carboxamides (B1200007) have demonstrated immunomodulating properties. The introduction of substituents at the 5-position of the quinoline ring and an ethyl group in the N-carboxamide portion have been shown to improve efficacy and safety profiles compared to earlier compounds like roquinimex. Laquinimod is another quinoline derivative that has shown immunomodulatory benefits in multiple sclerosis. The anti-inflammatory and immunomodulatory effects of quinoline derivatives suggest their potential in treating a range of conditions beyond infectious diseases.

Other Investigated Biological Activities

Anticonvulsant Properties

Several studies have explored the potential of quinoline derivatives as anticonvulsant agents. nih.gov A variety of chemical modifications to the quinoline scaffold have been synthesized and evaluated in preclinical models of seizures.

In one study, 8-octoxy-5-(4H-1,2,4-triazol-4-yl)quinoline (compound 4g) was identified as a potent anticonvulsant with an ED50 of 8.80 mg/kg in the maximal electroshock seizure (MES) test and a protective index of 20.0. Another series of 5-substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolines also showed significant anticonvulsant activity. Specifically, compound 3f, 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline, had an ED50 of 27.4 mg/kg in the anti-MES test and 22.0 mg/kg in the anti-pentylenetetrazol (PTZ) test. The mechanisms of action for these compounds may involve the inhibition of voltage-gated ion channels and modulation of GABAergic activity.

Table 4: Anticonvulsant Activity of Quinoline Derivatives

| Compound | Test Model | ED50 (mg/kg) | Protective Index (PI) |

|---|---|---|---|

| 8-octoxy-5-(4H-1,2,4-triazol-4-yl)quinoline (4g) | MES | 8.80 | 20.0 |

| 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline (3f) | MES | 27.4 | Not Reported |

| 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline (3f) | scPTZ | 22.0 | Not Reported |

Antidiabetic Activity

Derivatives of this compound have been investigated for their potential as antidiabetic agents, showing activity through various mechanisms. psu.edusemanticscholar.orgmdpi.com The quinoline core is a feature in numerous compounds explored for antihyperglycemic effects. semanticscholar.org

One area of research involves the combination of the quinoline moiety with thiazolidinediones, a known class of antidiabetic drugs. psu.edunih.gov A study focused on synthesizing thiazolidinedione derivatives incorporating a quinoline ring, with several of the resulting compounds demonstrating significant oral hypoglycemic activity. psu.edu Similarly, (5-benzyl-2,4-dioxothiazolidin-3-yl)acetic acids have shown high inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. nih.gov

Another approach has been the synthesis of quinoline-incorporated 2-pyrazoline (B94618) derivatives. semanticscholar.org These compounds were evaluated for their antidiabetic potential, with many showing promising results. semanticscholar.org Specifically, compounds featuring electron-releasing groups, such as methoxy (B1213986) and dimethylamino, or electron-withdrawing groups, like nitro and chloro, exhibited enhanced antidiabetic activity compared to the standard drug acarbose (B1664774). semanticscholar.org

Furthermore, novel hybrids of pyrano[3,2-c]quinoline and 1,2,3-triazole have been synthesized and evaluated for their ability to inhibit the α-glucosidase enzyme, a key target in managing type 2 diabetes. acs.org All synthesized compounds in this series displayed significant inhibitory activity, with IC₅₀ values ranging from 1.19 ± 0.05 to 20.01 ± 0.02 μM, which is substantially more potent than the reference drug acarbose (IC₅₀ = 750.0 μM). acs.org

Table 1: α-Glucosidase Inhibitory Activity of Selected Pyrano[3,2-c]quinoline-1,2,3-triazole Hybrids

| Compound | Substituent (Linker) | IC₅₀ (μM) |

| 8k | 3-Aryloxy-phenyl linker, un-substituted benzyl (B1604629) | 1.19 ± 0.05 |

| 8l | 3-Aryloxy-phenyl linker, 4-methylbenzyl | 14.52 ± 0.05 |

| Acarbose | Standard Drug | 750.0 ± 1.5 |

| Data sourced from in vitro α-glucosidase inhibitory activity assays. acs.org |

Analgesic Effects

The quinoline scaffold is a core component of various derivatives investigated for pain relief. researchgate.nettbzmed.ac.irnajah.edu These compounds have demonstrated both peripheral and central analgesic activities in preclinical models. tbzmed.ac.ir

Research into 4-hydroxyquinolin-2-one derivatives, which can include an acetic acid moiety, has identified several compounds with high analgesic activity. najah.edu In the acetic acid-induced writhing test, a common model for assessing peripheral analgesia, these derivatives significantly reduced pain responses. najah.edu For example, certain 1-allyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid amides showed potent effects. najah.edu

In one study, new quinoline derivatives were synthesized from 2-chloroquinolin-3-carbaldehyde, with some of the resulting compounds exhibiting analgesic effects comparable to the well-known nonsteroidal anti-inflammatory drug (NSAID), diclofenac (B195802) sodium. researchgate.net Another study reported that a specific 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative produced a significant, dose-dependent reduction in abdominal writhing in mice, indicating a strong peripheral analgesic effect. tbzmed.ac.ir This compound also showed evidence of central analgesic activity by increasing the pain threshold. tbzmed.ac.ir

The mechanism of action for some of these derivatives is being explored, with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor identified as a potential target. samipubco.com TRPV1 is a key receptor in pain and inflammation pathways, and its inhibition by quinoline derivatives represents a promising therapeutic strategy for pain relief. samipubco.com

Table 2: Analgesic Activity of Selected 1-Substituted-4-hydroxy-N-benzyl-2-oxo-1,2-dihydroquinoline-3-carboxamides

| Compound | Substituent at N1 | Decrease in "Acetic Acid Writhing" (%) |

| 14k | H | 70.6 |

| 14l | Me | 61.4 |

| 14n | Allyl | 75.9 |

| 14o | Pr | 74.3 |

| Diclofenac | Reference Drug | 51.6 |

| Activity measured one hour after oral administration in an "acetic acid induced writhing" model. najah.edu |

Antihypertensive Properties

The quinoline ring system is a structural feature in various compounds that have been evaluated for their potential to lower blood pressure. google.comijlpr.comnih.gov Patent literature describes certain N-alkyl-2-[(quinolin-3-yl)] derivatives as possessing antihypertensive properties. google.com Additionally, broader research into heterocyclic compounds has identified quinoline derivatives as having antihypertensive activity. nih.gov More complex structures, such as pyrrolo[1,2-A] quinoline derivatives, have also been synthesized and assessed for their effects on hypertension. ijlpr.com

Effects on Rhizogenesis in Plants

Derivatives of this compound, particularly thio-linked variants, have been identified as potent stimulators of rhizogenesis, the process of root formation in plants. medicine.dp.uagrafiati.com These compounds function as auxin analogs, enhancing root development, which is critical for plant propagation.

Studies on 2-((6-R-quinolin-4-yl)thio)acetic acid derivatives demonstrated a significant stimulating effect on root growth in vitro in explants of Paulownia clones. medicine.dp.uagrafiati.commedicine.dp.ua The activity of these compounds is influenced by their chemical form; for instance, the sodium salt of 2-((quinolin-4-yl)thio)acetic acid was found to be a more potent stimulator of rhizogenesis than its corresponding acid form, which is attributed to increased bioavailability. medicine.dp.uagrafiati.com The structural motif of quinoline linked to thioacetic acid is considered significant for this biological application in plant growth regulation.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Influence of Substituents on Quinoline Ring and Acetic Acid Moiety

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the quinoline ring and the acetic acid portion of the molecule. semanticscholar.orgmedicine.dp.uaorientjchem.org

For Plant Growth Regulation: In the context of rhizogenesis stimulation by 2-((6-R-quinolin-4-yl)thio)acetic acid derivatives, specific substitutions have been shown to modulate activity. The introduction of alkoxy groups at the 6-position or a methyl group at the 2-position of the quinoline ring led to a reduction in root-stimulating activity. medicine.dp.uagrafiati.com Conversely, converting the carboxylic acid moiety to its sodium salt enhanced activity, likely by increasing water solubility and bioavailability. medicine.dp.ua

For Pharmacological Activities: In the realm of pharmacological applications, structure-activity relationships (SAR) are equally critical.

Antidiabetic Activity: For quinoline-incorporated 2-pyrazoline derivatives, the presence of either electron-releasing groups (e.g., methoxy, dimethylamino) or electron-withdrawing groups (e.g., nitro, chloro) on the quinoline scaffold was found to increase antidiabetic activity. semanticscholar.org In a series of pyrano[3,2-c]quinoline hybrids, an unsubstituted benzyl group on an attached triazole ring resulted in the most potent α-glucosidase inhibition, while adding an electron-donating methyl group decreased this activity. acs.org

Analgesic Activity: Among 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid amides, substitutions at various positions influenced analgesic potency. Halogen substitutions on the benzene (B151609) portion of the quinoline ring, such as a bromine atom at the 6-position (6-Br), and alkyl or alkenyl groups on the ring nitrogen, like allyl and propyl, were associated with high analgesic activity. najah.edu

General Bioactivity: Broader SAR studies on quinolines have revealed general trends. A hydroxyl or methoxy group at the 7-position can enhance anticancer activity, while substitutions at positions 2 and 3 have been found to be more active against certain cancer cell lines than those at other positions. orientjchem.org The carboxylic acid functional group itself is important for modulating solubility and interaction with biological targets.

Stereochemical Considerations and Atropisomerism

Stereochemistry, particularly atropisomerism, plays a crucial role in the activity of certain this compound derivatives and related biaryl compounds. researchgate.netacademie-sciences.fr Atropisomers are stereoisomers that result from hindered rotation around a single bond, creating a stable chiral axis. researchgate.net This phenomenon is a significant consideration in drug design, as different atropisomers can exhibit distinct biological activities. academie-sciences.fr

A notable example involves a class of this compound derivatives known as "LEDGINs," which have been developed as potent allosteric inhibitors of HIV-1 integrase. researchgate.net Their mechanism of action relies on their specific three-dimensional structure. The synthesis of related quinoline-naphthalene compounds as stable atropisomers has been achieved, highlighting the capacity of the quinoline scaffold to form these sterically hindered structures. researchgate.net The existence of a stable atropisomer requires a sufficiently high energy barrier to rotation around the chiral axis. researchgate.net The potential for atropisomers to bind selectively to their biological targets underscores the importance of considering this type of stereochemistry in the development of quinoline-based therapeutic agents. academie-sciences.fr

Repurposing of Existing Quinoline-Based Compounds in Therapeutic Research

Drug repurposing, the strategy of identifying new therapeutic uses for existing or failed drugs, has become an increasingly vital approach in pharmaceutical research. This strategy offers the potential to accelerate clinical testing and drug development by leveraging the existing safety and pharmacokinetic data of established compounds. mdpi.compreprints.org The quinoline scaffold, a nitrogen-containing heterocyclic aromatic structure, is a prime candidate for such exploration due to its extensive use in medicine and its presence in numerous FDA-approved drugs for conditions ranging from malaria to inflammatory diseases. nih.govfrontiersin.org

Quinolines are recognized as a versatile and "privileged" scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological effects, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory activities. frontiersin.orgorientjchem.orgnih.gov The unique chemical structure of quinoline allows for extensive modification, enabling researchers to design novel compounds with potent and specific biological activities. orientjchem.org This inherent versatility has fueled investigations into repurposing well-known quinoline-based drugs for new indications. A prominent recent example is the investigation of antimalarial quinolines, such as chloroquine and hydroxychloroquine, for their potential efficacy against SARS-CoV-2. nih.govfrontiersin.org These compounds are known to be lysosomotropic, meaning they accumulate in acidic cellular compartments like lysosomes and perturb pH levels, a mechanism thought to inhibit viral replication. nih.gov

Beyond their established roles, certain quinoline derivatives are being explored for their neuroprotective or anti-inflammatory properties, highlighting the untapped potential of this chemical class. mdpi.compreprints.org The core principle is that even minor structural modifications to the quinoline framework can significantly alter biological activity and stability. mdpi.compreprints.org For instance, altering the position of a hydroxyl group can affect hydrogen-bonding capacity and lipophilicity, which in turn can shift receptor affinity and metabolic processing. mdpi.com

A compelling case for the repurposing potential within this class involves derivatives of this compound. Research has identified these compounds as genuine allosteric inhibitors of HIV-1 integrase. researchgate.netacs.org This discovery represents a novel mechanism of action, distinct from the catalytic site inhibitors currently in use, and demonstrates the feasibility of rationally designing small molecules that disrupt the protein-protein interactions between viral and host cell factors. acs.org The identification of this anti-HIV activity for a quinoline acetic acid scaffold showcases how established chemical structures can be exploited for entirely new therapeutic purposes. researchgate.net

Further research into related structures has revealed additional biological activities. For example, quinoline acetohydrazide derivatives, which are structurally similar to acetic acid derivatives, have been investigated as potent COX-2 inhibitors and anticancer agents. researchgate.net Similarly, other studies have noted that a carboxylic acid group at the 3-position of the quinoline scaffold is a crucial feature for the inhibition of insulin-like growth factor (IGF) receptors, a target in cancer therapy. orientjchem.org These findings underscore the broad therapeutic landscape that can be accessed through the systematic exploration and modification of the quinoline core.

The following table summarizes the diverse therapeutic potential of various quinoline derivatives, illustrating the principle of repurposing and new discovery based on this versatile scaffold.

| Derivative Class | Original/Primary Indication | Repurposed/Investigated Activity | Relevant Target/Mechanism |

| 4-Aminoquinolines (e.g., Chloroquine) | Antimalarial, Anti-inflammatory nih.gov | Antiviral (SARS-CoV-2) nih.govfrontiersin.org | Lysosomotropic activity, pH perturbation nih.gov |

| This compound Derivatives | - | Antiviral (HIV-1) researchgate.netacs.org | Allosteric inhibition of HIV-1 Integrase researchgate.netacs.org |

| Quinoline Carboxylic Acids | - | Anticancer orientjchem.org | Inhibition of Insulin-like Growth Factor (IGF) receptors orientjchem.org |

| Quinoline Acetohydrazide Derivatives | - | Anti-inflammatory, Anticancer researchgate.net | COX-2 Inhibition researchgate.net |

| 8-Hydroxyquinoline Derivatives | Antibacterial mdpi.com | Neuroprotective, Antifungal mdpi.com | Metal chelation, various preprints.orgmdpi.com |

Computational and in Silico Approaches in the Research of 2 Quinolin 3 Yl Acetic Acid

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(quinolin-3-yl)acetic acid derivatives, docking studies have been instrumental, particularly in understanding their role as allosteric inhibitors of HIV-1 integrase (IN). nih.govresearchgate.net This class of compounds, often referred to as ALLINIs (Allosteric IN Inhibitors), targets the enzyme at a site distinct from the active site. nih.gov Docking has also been employed to evaluate derivatives against other targets, such as the elastase enzyme and protein kinase CK2. nih.govtandfonline.com

Molecular docking simulations have successfully predicted how derivatives of this compound bind to their biological targets. A significant finding is that these compounds engage the dimerisation interface of the HIV-1 integrase catalytic core domain. nih.gov They function by mimicking the binding of key residues of the host cofactor LEDGF/p75. researchgate.net For example, studies comparing the binding mode of derivatives like BI-1001 and CX14442 show they occupy the binding site of residues Ile365 and Asp366 in the LEDGF/p75 IBD loop. researchgate.net

Docking studies also provide estimates of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). These scores help in ranking potential inhibitors and prioritizing them for synthesis and experimental testing. For instance, docking of a novel N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivative against the Epidermal Growth Factor Receptor (EGFR) showed a favorable binding energy of -17.89 kcal/mol. acs.org Similarly, synthesized molecules based on the quinoline (B57606) scaffold have been shown to fit well into the active site of the 7ap6 enzyme, exhibiting better binding energy than standard molecules. researchgate.net

Table 1: Examples of Molecular Docking Studies on this compound Derivatives

| Derivative/Compound Class | Target Enzyme | Key Findings | Reference(s) |

| 2-(quinolin-3-yl) acetic acid derivatives (ALLINIs) | HIV-1 Integrase (IN) | Binds to the catalytic core domain dimerisation interface at the LEDGF/p75 binding site. | nih.govresearchgate.net |

| (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Elastase | Shows potential as a novel inhibitor of the elastase enzyme. | nih.gov |

| N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (Compound 9e) | Epidermal Growth Factor Receptor (EGFR) | Exhibited good binding affinity with a binding energy of -17.89 kcal/mol and formed H-bonds with key residue Met 769. | acs.org |

| 3-quinoline carboxylic acid derivatives | Protein Kinase CK2 | Substituents on the quinoline ring influence location in the active site and hydrophobic interactions. | tandfonline.com |

A crucial outcome of molecular docking is the identification and characterization of the binding pockets on target proteins. For this compound derivatives acting as HIV-1 inhibitors, the active binding site is not the catalytic "DDE motif" but an allosteric site. researchgate.net This site is located at the interface where the integrase enzyme's catalytic core domains dimerize and where it binds to the host protein LEDGF/p75. nih.govresearchgate.net By occupying this pocket, the inhibitors disrupt the normal protein-protein interactions required for viral function. nih.gov

In studies of other quinoline derivatives, docking has identified key interactions within the active sites of different enzymes. For a quinoline-based iminothiazoline derivative, docking simulations highlighted significant contacts with active-site residues of the elastase enzyme. nih.gov For quinoline-3-carboxylic acids targeting protein kinase CK2, docking revealed how substituents at different positions on the quinoline ring are directed toward specific hydrophobic regions within the active site. tandfonline.com

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, evaluating the stability and movement of the ligand-receptor complex over time. MD simulations are frequently used to refine docking results and to assess the stability of the predicted binding modes. nih.govresearchgate.net These simulations can track the conformational changes and interactions of the compound within the binding pocket, providing a more realistic representation of the biological environment. nih.govresearchgate.net

MD simulations are employed to analyze the conformational stability of the this compound derivative when bound to its target. Researchers monitor metrics like the root-mean-square deviation (RMSD) to assess how much the ligand and protein structures fluctuate over the simulation period. A stable RMSD value over tens to hundreds of nanoseconds suggests that the ligand has found a stable binding pose and that the protein-ligand complex is well-equilibrated. nih.gov For example, a 100-ns MD simulation of a quinoline-based iminothiazoline derivative complexed with elastase showed that after some initial fluctuations, the complex stabilized, indicating the ligand remained securely attached within the active pocket. nih.gov

MD simulations allow for a detailed examination of the specific interactions, such as hydrogen bonds and hydrophobic contacts, that hold the ligand in the active site. These simulations can reveal the persistence of these interactions over time. Studies on various quinoline-based molecules have used MD simulations to confirm that the binding predicted by docking is stable. researchgate.net For the elastase inhibitor, MD simulations confirmed that despite minor rearrangements, the ligand did not exit the active site, and significant contacts with active-site residues were maintained throughout the simulation. nih.gov This dynamic analysis provides strong evidence for the proposed binding mechanism.

Table 2: Summary of Molecular Dynamics (MD) Simulation Findings

| Compound/Derivative | Target | Simulation Time | Key Findings | Reference(s) |

| 2-Oxo-2-(quinolin-3-yl)acetic acid derivatives | Not Specified | 100-ns | Used to evaluate binding stability and refine substituent flexibility. | |

| Quinoline-based iminothiazoline | Elastase | Not Specified | Confirmed stability of the protein-ligand complex with minimal conformational changes; ligand remained in the active pocket. | nih.gov |

| Quinoline-based molecules | Various (e.g., COMT, GAPDH, HSP90AA1) | Not Specified | Showed stable binding of ligands within the target's active site. | researchgate.net |

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic and structural properties of molecules like this compound. These methods provide insights that are complementary to docking and MD simulations. DFT can be used to optimize the geometry of the molecule, calculate its vibrational frequencies, and determine its electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.net